An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-(trifluoromethyl)benzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-(trifluoromethyl)benzoic Acid
Introduction: The Strategic Importance of Fluorinated Anthranilic Acids in Modern Drug Discovery
2-Amino-6-(trifluoromethyl)benzoic acid, also known as 6-(trifluoromethyl)anthranilic acid (CAS No. 314-46-5), is a key fluorinated building block in medicinal chemistry and drug development.[1][2][3] Its strategic importance stems from the unique properties conferred by the trifluoromethyl (-CF3) group, a substituent increasingly utilized to optimize the pharmacological profile of drug candidates.[4] The strong electron-withdrawing nature of the -CF3 group can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[5][6]
The trifluoromethyl group is known to enhance lipophilicity, which can improve a drug's ability to cross cellular membranes and reach its intended target.[5] Furthermore, it can increase metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the drug's therapeutic action.[4][5] This guide provides a comprehensive overview of the core physical and chemical properties of 2-amino-6-(trifluoromethyl)benzoic acid, offering field-proven insights and detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in multi-step syntheses and the rational design of new chemical entities.
Core Physical Properties
The physical properties of 2-amino-6-(trifluoromethyl)benzoic acid are summarized below. It is crucial to note the discrepancy in reported melting points in the literature. Some sources indicate a melting point in the range of 130-132.5 °C, while others report sublimation at temperatures greater than 200 °C.[1][7][8][9] This suggests that the compound may undergo sublimation under standard atmospheric pressure, and the observed melting point can be dependent on the heating rate and experimental setup. Purity, typically determined by HPLC, is generally high for commercial-grade material, often exceeding 98%.[2]
| Property | Value | Source(s) |
| CAS Number | 314-46-5 | [1][2][3][7] |
| Molecular Formula | C₈H₆F₃NO₂ | [1][2][3][7] |
| Molecular Weight | 205.14 g/mol | [3][7] |
| Appearance | White to cream solid/powder | [8] |
| Melting Point | 131-132 °C; >202 °C (sublimes) | [7][8] |
| Boiling Point | 296.6 ± 40.0 °C (Predicted) | [8] |
| pKa | 3.97 ± 0.36 (Predicted) | [8] |
| Purity | ≥98% (HPLC) | [2] |
Chemical Structure
The structure of 2-amino-6-(trifluoromethyl)benzoic acid features a benzoic acid scaffold with an amino group and a trifluoromethyl group ortho to the carboxylic acid function.
Caption: Chemical structure of 2-amino-6-(trifluoromethyl)benzoic acid.
Experimental Methodologies for Physicochemical Characterization
To ensure the quality and consistency of experimental outcomes, rigorous characterization of starting materials is paramount. The following section details standardized protocols for determining the key physical properties of 2-amino-6-(trifluoromethyl)benzoic acid.
Protocol 1: Melting Point Determination
Rationale: The melting point is a critical indicator of purity. The observed sublimation of this compound necessitates a specific methodology. A sealed capillary tube is used to prevent the loss of material through sublimation, which would otherwise lead to an inaccurate or unobservable melting point.
Methodology:
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Sealing the Capillary: Carefully seal the open end of the capillary tube using a micro-burner. This is the critical step to prevent sublimation.
-
Instrumentation: Place the sealed capillary into a calibrated melting point apparatus.
-
Heating Profile:
-
Employ a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting range.
-
Approximately 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
-
Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range should be narrow for a pure substance.
Caption: Workflow for accurate melting point determination.
Protocol 2: Solubility Assessment
Rationale: Understanding the solubility profile is essential for selecting appropriate solvents for reactions, purification (recrystallization), and formulation. A semi-quantitative approach provides practical data for laboratory applications.
Methodology:
-
Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Sample Preparation: Weigh approximately 10 mg of 2-amino-6-(trifluoromethyl)benzoic acid into separate labeled vials.
-
Solvent Addition: Add the selected solvent to each vial in incremental volumes (e.g., 0.1 mL) at a constant temperature (typically room temperature, ~20-25 °C).
-
Dissolution: After each addition, vortex or agitate the vial for a fixed period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation: Visually inspect for complete dissolution. Record the volume of solvent required to fully dissolve the sample.
-
Classification: Classify the solubility based on standard criteria (e.g., USP or Ph. Eur. classifications: Very soluble, Freely soluble, Soluble, Sparingly soluble, Slightly soluble, Very slightly soluble, Practically insoluble).
Synthetic Pathway Overview
While various synthetic routes exist for fluorinated benzoic acids, a common approach involves the hydrolysis of a corresponding benzonitrile precursor. This method is often high-yielding and utilizes readily available reagents.
Caption: Generalized synthetic workflow via nitrile hydrolysis.
Applications in Medicinal Chemistry
The unique substitution pattern of 2-amino-6-(trifluoromethyl)benzoic acid makes it a valuable synthon for constructing complex heterocyclic scaffolds, which are prevalent in many classes of therapeutic agents. The amino and carboxylic acid groups provide two reactive handles for diverse chemical transformations.
The incorporation of this moiety is a strategic decision in drug design.[6] For instance, it can be a precursor for the synthesis of quinazolinones, acridones, or other fused heterocyclic systems that are investigated for their potential as enzyme inhibitors, receptor modulators, or anti-cancer agents. The -CF3 group often enhances the binding affinity of the final compound to its biological target through favorable hydrophobic and electronic interactions.[4][5]
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety. 2-Amino-6-(trifluoromethyl)benzoic acid is classified as an irritant.[7]
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1][7] Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1]
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][7]
-
In case of skin contact: Wash with plenty of soap and water.[1]
-
In case of inhalation: Remove person to fresh air and keep comfortable for breathing.[1]
-
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[8]
This guide is intended to provide a detailed technical overview and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) before handling the material.
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